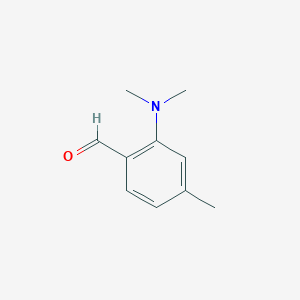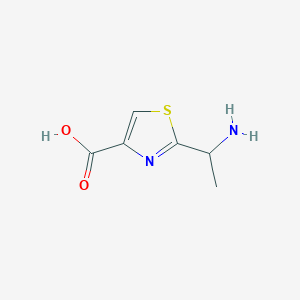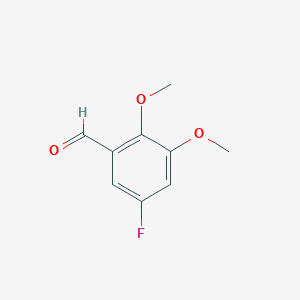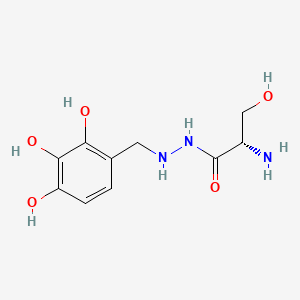![molecular formula C9H18Cl2F2N2 B13150145 (4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B13150145.png)
(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2. It is a spirocyclic amine that features a unique structure, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the amine and dihydrochloride groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization reactions.
Amine Introduction: Introduction of the amine group using reagents such as ammonia or amines under controlled conditions.
Dihydrochloride Formation: Conversion to the dihydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic amines, while substitution reactions may introduce various functional groups onto the spirocyclic core.
Applications De Recherche Scientifique
(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors to modulate their activity.
Signal Transduction: Interference with signal transduction pathways to alter cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride
- 2-Oxa-8-azaspiro[4.5]decan-4-amine, 3-methyl-, hydrochloride
Uniqueness
(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride is unique due to its specific spirocyclic structure and the presence of difluoro groups, which may impart distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C9H18Cl2F2N2 |
|---|---|
Poids moléculaire |
263.15 g/mol |
Nom IUPAC |
(4S)-2,2-difluoro-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H16F2N2.2ClH/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8;;/h7,13H,1-6,12H2;2*1H/t7-;;/m0../s1 |
Clé InChI |
PRUFFCHQYARBSX-KLXURFKVSA-N |
SMILES isomérique |
C1CNCCC12CC(C[C@@H]2N)(F)F.Cl.Cl |
SMILES canonique |
C1CNCCC12CC(CC2N)(F)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;[(1S,2R,3R,4S,5S,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B13150063.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)



![4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)

![Benzo[j]phenanthridin-6(5h)-one](/img/structure/B13150113.png)
![(2-Methyl-2H-benzo[d][1,2,3]triazol-4-yl)methanol](/img/structure/B13150122.png)
![1-[4-(Methylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13150127.png)
![2-Heptenedioicacid,6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-,7-(1,1-dimethylethyl)1-methylester,(2E,6S)-](/img/structure/B13150135.png)



